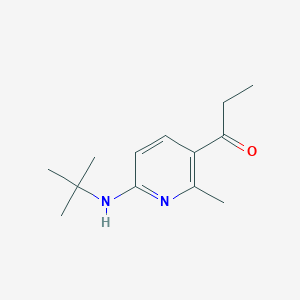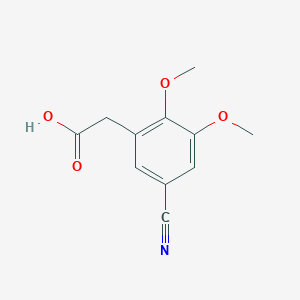![molecular formula C8H15NO4 B13009053 2-Hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoic acid](/img/structure/B13009053.png)
2-Hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoic acid is a synthetic organic compound with the molecular formula C8H15NO4. It is characterized by the presence of a hydroxy group, an amino group, and a propanoic acid moiety, making it a versatile compound in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoic acid typically involves the reaction of 3-methyloxetan-3-ylmethylamine with a suitable precursor of propanoic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-hydroxy-2-methylpropanoic acid: Similar in structure but lacks the amino group.
3-methyl-3-oxetanemethanol: Contains the oxetane ring but lacks the propanoic acid moiety.
Eigenschaften
Molekularformel |
C8H15NO4 |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
2-hydroxy-3-[(3-methyloxetan-3-yl)methylamino]propanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-8(4-13-5-8)3-9-2-6(10)7(11)12/h6,9-10H,2-5H2,1H3,(H,11,12) |
InChI-Schlüssel |
VQELWTOSPJLHOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC1)CNCC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{Spiro[3.3]heptan-2-ylidene}acetic acid](/img/structure/B13008970.png)
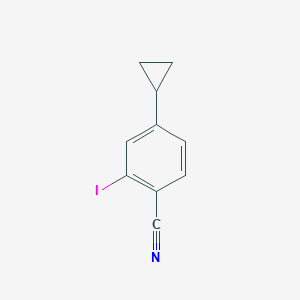
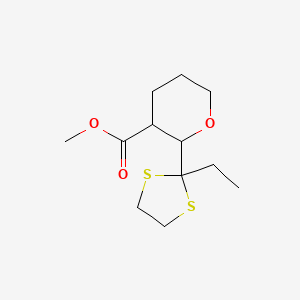
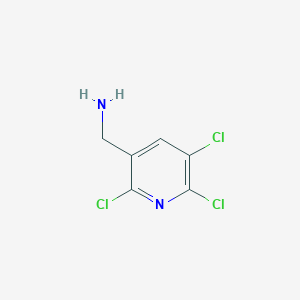

![2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetic acid](/img/structure/B13009019.png)
![4-{[(3-Methyloxetan-3-yl)methyl]amino}butanamide](/img/structure/B13009025.png)

